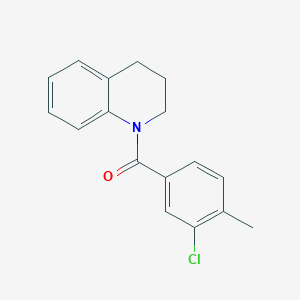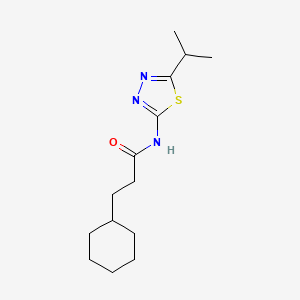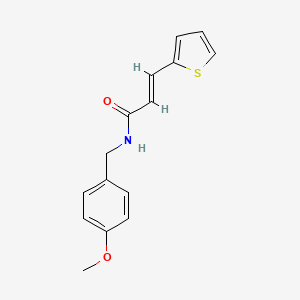
N-(4-methoxybenzyl)-3-(2-thienyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxybenzyl)-3-(2-thienyl)acrylamide, also known as MTAA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of acrylamide and is synthesized through a multi-step process. In
作用机制
N-(4-methoxybenzyl)-3-(2-thienyl)acrylamide works by binding to specific amino acid residues in proteins, which can cause changes in the conformation of the protein. This can lead to changes in the function of the protein, which can be studied using various techniques such as fluorescence spectroscopy and circular dichroism.
Biochemical and Physiological Effects
This compound has been shown to have minimal effects on the biochemical and physiological properties of proteins. It does not affect the stability or function of proteins and has minimal toxicity in vitro.
实验室实验的优点和局限性
One of the main advantages of N-(4-methoxybenzyl)-3-(2-thienyl)acrylamide is its ability to selectively bind to specific amino acid residues in proteins, which allows for the study of protein-protein interactions and conformational changes. However, one limitation of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the use of N-(4-methoxybenzyl)-3-(2-thienyl)acrylamide in scientific research. One potential application is the study of protein misfolding and aggregation, which is associated with various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound could be used to study the conformational changes that occur during protein misfolding and aggregation, which could lead to the development of new therapies for these diseases. Another potential application is the study of protein-ligand interactions, which could lead to the development of new drugs and therapies for various diseases.
合成方法
N-(4-methoxybenzyl)-3-(2-thienyl)acrylamide is synthesized through a multi-step process that involves the reaction of 4-methoxybenzylamine with 2-thiophene carboxylic acid, followed by the addition of acryloyl chloride. The resulting product is then purified through column chromatography to obtain pure this compound.
科学研究应用
N-(4-methoxybenzyl)-3-(2-thienyl)acrylamide has shown potential in various scientific research applications, including the study of protein-protein interactions. It has been used as a probe to detect the binding of proteins to specific ligands and to study the conformational changes that occur during protein-protein interactions. This compound has also been used to study the dynamics of protein folding and unfolding.
属性
IUPAC Name |
(E)-N-[(4-methoxyphenyl)methyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-18-13-6-4-12(5-7-13)11-16-15(17)9-8-14-3-2-10-19-14/h2-10H,11H2,1H3,(H,16,17)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKQXQCEAJVZKO-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

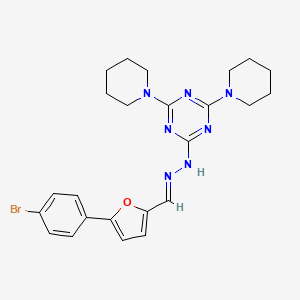
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5785723.png)
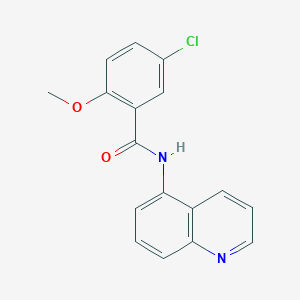
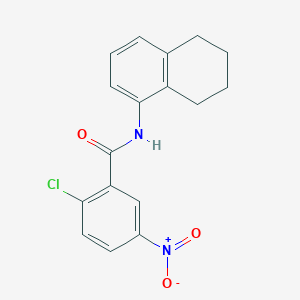
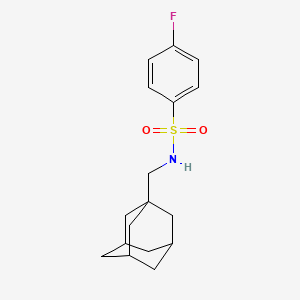

![2-(2,3-dimethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5785768.png)
![N-(4-{2-[(5-chloro-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5785779.png)

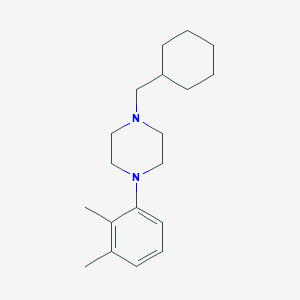
![2-({3-[(acetyloxy)imino]-1-azabicyclo[2.2.2]oct-2-ylidene}methyl)phenyl acetate hydrochloride](/img/structure/B5785795.png)
